N,4-dimethyl-1,3-thiazol-2-amine

Description

The exact mass of the compound N,4-dimethyl-1,3-thiazol-2-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N,4-dimethyl-1,3-thiazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,4-dimethyl-1,3-thiazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N,4-dimethyl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2S/c1-4-3-8-5(6-2)7-4/h3H,1-2H3,(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGBNDUXTMUGNGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10355730 |

Source

|

| Record name | N,4-dimethyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2161-68-4 |

Source

|

| Record name | N,4-dimethyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10355730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,4-dimethyl-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-Depth Technical Guide to the Chemical Properties of N,4-dimethyl-1,3-thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,4-dimethyl-1,3-thiazol-2-amine is a heterocyclic amine belonging to the 2-aminothiazole class of compounds, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. This technical guide provides a comprehensive overview of the known and predicted chemical properties of N,4-dimethyl-1,3-thiazol-2-amine, detailed experimental protocols for its synthesis, and a summary of the biological potential of the broader 2-aminothiazole family. Due to the limited availability of direct experimental data for this specific molecule, this guide compiles predicted spectroscopic values and fragmentation patterns based on structurally similar compounds found in the literature.

Core Chemical Structure and Properties

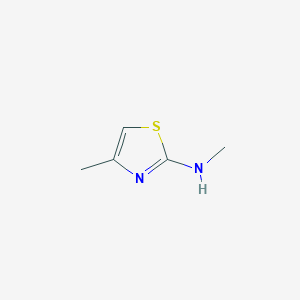

N,4-dimethyl-1,3-thiazol-2-amine is characterized by a 1,3-thiazole ring substituted with a methyl group at the 4-position and a dimethylamino group at the 2-position.

IUPAC Name: N,N,4-trimethyl-1,3-thiazol-2-amine (Note: The prompt's "N,4-dimethyl" implies one methyl on the nitrogen and one on the ring. This guide will proceed with the structure corresponding to N,4-dimethyl-1,3-thiazol-2-amine, where one methyl is on the exocyclic nitrogen and the other is at the 4-position of the thiazole ring). CAS Number: 2161-68-4[1] Molecular Formula: C₅H₈N₂S[1][2] Molecular Weight: 128.2 g/mol [1]

Physicochemical Properties

A summary of the known and predicted physicochemical properties of N,4-dimethyl-1,3-thiazol-2-amine is presented in Table 1.

| Property | Value | Source |

| Melting Point | 34.63°C (Predicted) | [3] |

| Boiling Point | ~199.1°C at 760 mmHg (Predicted) | [3] |

| Solubility | Soluble in water, ethanol, and ether. | [4] |

| pKa | (Predicted) The 2-amino group is basic. | General knowledge |

| LogP | (Predicted) ~1.0-1.5 | Based on similar structures |

Table 1: Physicochemical Properties of N,4-dimethyl-1,3-thiazol-2-amine

Predicted Spectroscopic Data

1.2.1. ¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale/Comparison |

| ~6.5-6.8 | s | 1H | Thiazole H-5 | The proton on the thiazole ring typically appears in this region. |

| ~3.0 | s | 3H | N-CH₃ | The N-methyl protons are expected to be a singlet in this range. |

| ~2.3 | s | 3H | 4-CH₃ | The methyl group on the thiazole ring is expected to be a singlet in this region. |

Table 2: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)

1.2.2. ¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment | Rationale/Comparison |

| ~168 | Thiazole C-2 | The carbon bearing the amino group in 2-aminothiazoles typically resonates in this region. |

| ~148 | Thiazole C-4 | The substituted carbon at the 4-position is expected in this downfield region. |

| ~105 | Thiazole C-5 | The CH carbon of the thiazole ring is expected in this upfield region. |

| ~35 | N-CH₃ | The N-methyl carbon is expected in this aliphatic region. |

| ~17 | 4-CH₃ | The C-4 methyl carbon is expected in this upfield aliphatic region. |

Table 3: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

1.2.3. Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale/Comparison |

| ~3050-3150 | Medium | Aromatic C-H stretch | Characteristic of the C-H bond on the thiazole ring. |

| ~2920-2980 | Medium | Aliphatic C-H stretch | From the methyl groups. |

| ~1600-1640 | Strong | C=N stretch | Characteristic of the thiazole ring. |

| ~1500-1550 | Strong | C=C stretch | Characteristic of the thiazole ring. |

| ~1350-1450 | Medium | C-N stretch | For the exocyclic N-methyl group. |

Table 4: Predicted Key Infrared Absorption Bands

1.2.4. Mass Spectrometry (MS)

The fragmentation of N,4-dimethyl-1,3-thiazol-2-amine under electron impact is predicted to involve characteristic cleavages of the thiazole ring and the substituents.

| m/z | Proposed Fragment Ion | Notes |

| 128 | [M]⁺ | Molecular ion peak. |

| 113 | [M - CH₃]⁺ | Loss of a methyl radical. |

| 85 | [C₃H₃NS]⁺ | Fragment of the thiazole ring. |

| 42 | [C₂H₄N]⁺ | Fragment from the dimethylamino group. |

Table 5: Predicted Key Mass Spectral Peaks

Experimental Protocols

Synthesis

The synthesis of N,4-dimethyl-1,3-thiazol-2-amine can be achieved in a two-step process: the synthesis of the precursor 2-amino-4-methylthiazole, followed by N-methylation.

2.1.1. Step 1: Synthesis of 2-amino-4-methylthiazole

This procedure is adapted from the well-established Hantzsch thiazole synthesis.[5]

Materials:

-

Thiourea (1 mole)

-

Chloroacetone (1 mole)

-

Water

-

Sodium hydroxide (solid)

-

Diethyl ether

Procedure:

-

Suspend thiourea (76 g, 1 mole) in 200 mL of water in a 500-mL flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer.

-

With stirring, add chloroacetone (92.5 g, 1 mole) dropwise over 30 minutes. The reaction is exothermic, and the thiourea will dissolve.

-

Reflux the resulting yellow solution for two hours.

-

Cool the reaction mixture and, with continuous stirring, add 200 g of solid sodium hydroxide in portions, maintaining a cool temperature with an ice bath.

-

An oily upper layer will separate. Separate this layer using a separatory funnel.

-

Extract the aqueous layer three times with diethyl ether (100 mL each).

-

Combine the oily layer with the ethereal extracts and dry over solid sodium hydroxide.

-

Filter the solution and remove the ether by distillation.

-

Distill the remaining oil under reduced pressure to yield 2-amino-4-methylthiazole.

2.1.2. Step 2: Proposed N-methylation of 2-amino-4-methylthiazole

This proposed protocol is based on general methods for the N-alkylation of 2-aminothiazoles.[4]

Materials:

-

2-amino-4-methylthiazole (1 equivalent)

-

Methyl iodide (2.2 equivalents)

-

Potassium carbonate (or another suitable base, 3 equivalents)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

Procedure:

-

Dissolve 2-amino-4-methylthiazole in DMF in a round-bottom flask.

-

Add potassium carbonate to the solution.

-

Add methyl iodide dropwise to the stirred suspension.

-

Heat the reaction mixture to 50-60°C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain N,4-dimethyl-1,3-thiazol-2-amine.

Caption: Synthetic pathway for N,4-dimethyl-1,3-thiazol-2-amine.

Biological Activity and Potential Applications

While specific biological studies on N,4-dimethyl-1,3-thiazol-2-amine are limited, the 2-aminothiazole scaffold is a well-known pharmacophore present in a wide range of biologically active compounds.

Derivatives of 2-aminothiazole have been reported to exhibit a broad spectrum of activities, including:

-

Anticancer: Some N,4-diaryl-1,3-thiazol-2-amines have been investigated as tubulin polymerization inhibitors, leading to cell cycle arrest and antiproliferative activity.[6] However, one study noted that the introduction of a methyl group at the N-position of a 2-aminothiazole derivative led to reduced antiproliferative activity compared to the parent compound.[6]

-

Anti-inflammatory: Certain N-aryl-4-aryl-1,3-thiazole-2-amine derivatives have shown potent anti-inflammatory activity as 5-lipoxygenase inhibitors.[6]

-

Antimicrobial and Antifungal: The thiazole ring is a component of several antimicrobial and antifungal agents.

-

Kinase Inhibition: The 2-aminothiazole scaffold is present in several kinase inhibitors used in cancer therapy.

The biological activity of N,4-dimethyl-1,3-thiazol-2-amine would need to be determined through specific screening programs. A general workflow for such an investigation is outlined below.

Caption: General workflow for biological screening.

Safety and Handling

N,4-dimethyl-1,3-thiazol-2-amine is classified with the following GHS hazard statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

N,4-dimethyl-1,3-thiazol-2-amine is a derivative of the versatile 2-aminothiazole scaffold. While specific experimental data on its chemical and biological properties are scarce, this guide provides a comprehensive overview based on established chemical principles and data from analogous compounds. The provided synthetic protocols offer a reliable pathway for its preparation, and the predicted spectroscopic data can aid in its characterization. Further research is warranted to fully elucidate the biological activity and potential therapeutic applications of this compound.

References

- 1. 2-Amino-4-methylthiazole synthesis - chemicalbook [chemicalbook.com]

- 2. 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Page loading... [guidechem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: N,4-dimethyl-1,3-thiazol-2-amine (CAS No. 2161-68-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N,4-dimethyl-1,3-thiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document details its chemical identity, synthesis, and physicochemical properties. While specific biological data for this exact compound is limited in publicly available literature, this guide also explores the well-documented biological activities of the broader 2-aminothiazole class of molecules, providing context for its potential therapeutic applications.

Chemical Identity and Properties

N,4-dimethyl-1,3-thiazol-2-amine is a substituted thiazole derivative. The thiazole ring is a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms. The presence of the 2-amino group and methyl substituents influences its chemical reactivity and potential biological interactions.

| Property | Value | Reference |

| CAS Number | 2161-68-4 | [1] |

| Molecular Formula | C₅H₈N₂S | |

| Molecular Weight | 128.20 g/mol | |

| IUPAC Name | N,4-dimethyl-1,3-thiazol-2-amine | |

| Canonical SMILES | CNc1nc(C)cs1 | |

| Physical State | Solid (predicted) | |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Not reported |

Synthesis

The primary synthetic route to N,4-dimethyl-1,3-thiazol-2-amine is a variation of the well-established Hantzsch thiazole synthesis . This method involves the condensation of an α-haloketone with a thiourea derivative.[2]

Hantzsch Thiazole Synthesis: General Mechanism

The Hantzsch synthesis is a versatile method for the formation of thiazole rings. The general mechanism proceeds as follows:

-

Nucleophilic Attack: The sulfur atom of the thiourea acts as a nucleophile, attacking the α-carbon of the haloketone and displacing the halide.

-

Cyclization: The amino group of the thiourea intermediate then attacks the carbonyl carbon of the ketone, leading to the formation of a five-membered ring intermediate.

-

Dehydration: The intermediate undergoes dehydration to form the aromatic thiazole ring.

Caption: General mechanism of the Hantzsch thiazole synthesis.

Experimental Protocol for the Synthesis of N,4-dimethyl-1,3-thiazol-2-amine

Reactants:

-

1-Chloroacetone (α-haloketone)

-

N-Methylthiourea (thiourea derivative)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-methylthiourea (1.0 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Addition of α-Haloketone: To the stirred solution, add 1-chloroacetone (1.0 equivalent) dropwise at room temperature. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to reflux (approximately 65-80 °C) for a period of 2-4 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture with a suitable base, such as an aqueous solution of sodium bicarbonate, until effervescence ceases.

-

Isolation: The product may precipitate out of the solution upon neutralization. If so, collect the solid by vacuum filtration and wash with cold water. If the product remains in solution, extract with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

References

In-depth Technical Guide: N,4-dimethyl-1,3-thiazol-2-amine

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological significance of N,4-dimethyl-1,3-thiazol-2-amine. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Molecular Properties

N,4-dimethyl-1,3-thiazol-2-amine is a heterocyclic compound belonging to the 2-aminothiazole class. The 2-aminothiazole scaffold is a significant pharmacophore found in numerous biologically active compounds.

Quantitative Data Summary

The following table summarizes the key quantitative data for N,4-dimethyl-1,3-thiazol-2-amine.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₈N₂S | [1][2][3] |

| Molecular Weight | 128.19542 g/mol | [1] |

| 128.2 g/mol | [2][3] | |

| CAS Number | 2161-68-4 | [2][3] |

| Predicted Boiling Point | ~199.1 °C at 760 mmHg | [2] |

| Predicted Melting Point | 34.63 °C | [2] |

Synthesis and Experimental Protocols

The synthesis of N,4-dimethyl-1,3-thiazol-2-amine can be achieved through the Hantzsch thiazole synthesis, a classical and widely adopted method for the preparation of thiazole derivatives. This reaction involves the condensation of an α-haloketone with a thiourea or thioamide.

Representative Experimental Protocol: Hantzsch Thiazole Synthesis

The following is a representative protocol for the synthesis of a dimethyl-1,3-thiazol-2-amine, which can be adapted for N,4-dimethyl-1,3-thiazol-2-amine by using the appropriate α-haloketone.

Materials:

-

α-haloketone (e.g., 3-chloro-2-butanone for the synthesis of 4,5-dimethyl-1,3-thiazol-2-amine)

-

Thiourea

-

Ethanol

-

Saturated sodium carbonate solution

-

Dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve thiourea in ethanol with heating and stirring until a clear solution is obtained.

-

To the refluxing solution, add the α-haloketone dropwise.

-

Continue to reflux the reaction mixture overnight.

-

After cooling, concentrate the mixture under reduced pressure to remove the ethanol, yielding a crude solid.

-

Dissolve the crude product in dichloromethane and wash with a saturated sodium carbonate solution.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude thiazole product, which can be further purified by recrystallization or chromatography.

General Synthesis Workflow

The diagram below illustrates the general workflow for the Hantzsch synthesis of 2-aminothiazoles.

References

The Biological Versatility of 2-Aminothiazoles: A Technical Guide for Drug Discovery

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds, including clinically approved drugs.[1] This technical guide offers an in-depth exploration of the diverse biological activities of 2-aminothiazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. Tailored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of quantitative data, detailed experimental protocols, and the underlying mechanisms of action, including key signaling pathways.

Anticancer Activity of 2-Aminothiazole Derivatives

A significant body of research highlights the potent cytotoxic effects of 2-aminothiazole derivatives against a broad spectrum of human cancer cell lines.[2] Their anticancer activity is often attributed to the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression, such as protein kinases and tubulin.[2][3]

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's in vitro cytotoxic potency. The following table summarizes the IC50 values of selected 2-aminothiazole derivatives against various cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

| Compound 27 (N-(5-benzyl-4-(tert-butyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide) | HeLa (Cervical Cancer) | 1.6 ± 0.8 µM | [2] |

| A549 (Lung Cancer) | Strong antiproliferative activity | [2] | |

| Compound 20 | H1299 (Lung Cancer) | 4.89 µM | [4] |

| SHG-44 (Glioma) | 4.03 µM | [4] | |

| TH-39 | K562 (Leukemia) | 0.78 µM | [4] |

| Compounds 23 and 24 | HepG2 (Liver Cancer) | 0.51 mM and 0.57 mM | [4] |

| PC12 (Pheochromocytoma) | 0.309 mM and 0.298 mM | [4] | |

| Compound 79a | MCF-7 (Breast Cancer) | 2.32 µg/mL (GI50) | [2] |

| Compound 79b | A549 (Lung Cancer) | 1.61 µg/mL (GI50) | [2] |

| 1-(4-chloro-phenyl)-3-[4-oxo-7-(4-bromo-phenyl)-4,5-dihydrothiazolo[4,5-d]pyridazin-2-yl]thiourea derivative 88 | HS 578T (Breast Cancer) | 0.8 µM | [5] |

| 2-Benzamido-4-(isothiocyanatornethyl)-thiazole (Compound 18) | L1210 (Leukemia) | 0.2-1 µM | [4] |

| Compound 19 (Valine prodrug) | P-gp overexpressing MDR positive cancer cells | Potent cytotoxicity | [4] |

| Compound 5b | HT29 (Colon Cancer) | 2.01 µM | [6] |

| 2-hydroxy-4-((4-(naphthalen-2-yl)thiazol-2-yl)amino)benzoic acid (27) | 786-O (Renal Cell Carcinoma) | EC50 = 5 µM | [7] |

| Compound 5t | HeLa (Cervical Cancer) | IC50 = 0.72 µM (for tubulin polymerization) | [8] |

| Compounds 10a, 10d, 10f, 10h, 10m, 10o, and 13b-d | Various cancer cell lines | IC50 = 2.69 to 7.95 µM (for tubulin polymerization) | [9] |

Mechanisms of Anticancer Action

Many 2-aminothiazole derivatives exert their anticancer effects by inducing programmed cell death (apoptosis) and causing cell cycle arrest.[2] For instance, the derivative TH-39 induces G0/G1 cell cycle arrest and apoptosis in K562 leukemia cells, which is associated with the activation of caspase-3 and modulation of the Bcl-2 protein family.[4]

References

- 1. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. 2-Arylamino-4-Amino-5-Aroylthiazoles. “One-Pot” Synthesis and Biological Evaluation of a New Class of Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, in silico studies, and apoptotic antiproliferative activity of novel thiazole-2-acetamide derivatives as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on N,4-dimethyl-1,3-thiazol-2-amine

Disclaimer: The publicly available scientific literature on N,4-dimethyl-1,3-thiazol-2-amine (CAS Number: 2161-68-4) is limited. While information regarding its synthesis and basic chemical characterization is available, extensive data on its biological activities, mechanisms of action, and associated signaling pathways are not readily found in the public domain. This guide provides a comprehensive overview of the existing knowledge.

Core Compound Information

N,4-dimethyl-1,3-thiazol-2-amine is a heterocyclic organic compound belonging to the 2-aminothiazole class. The 2-aminothiazole scaffold is a recognized privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.

Table 1: Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₅H₈N₂S | |

| Molecular Weight | 128.2 g/mol | |

| CAS Number | 2161-68-4 | |

| Appearance | Hydrochloride salt | [1] |

| Melting Point | 226–228 °C (hydrochloride) | [1] |

Synthesis and Experimental Protocols

The primary method reported for the synthesis of N,4-dimethyl-1,3-thiazol-2-amine is the one-pot condensation of N-methylthiourea with chloroacetone.

2.1. One-Pot Synthesis from N-methylthiourea and Chloroacetone

A study by Boga et al. (1999) describes a one-pot synthesis method.[1] The reaction involves the condensation of a thiourea derivative with a carbonyl compound in the presence of an acid and a solvent.

Experimental Protocol:

-

Reactants:

-

N-methylthiourea

-

Chloroacetone

-

-

Reaction Conditions:

-

The specific solvent and acid catalyst system used for this particular synthesis are not detailed in the abstract but the general method involves mixtures of DMSO and HCl or HBr.[1]

-

-

Procedure (Generalised from the paper):

-

N-methylthiourea is dissolved in a suitable solvent system (e.g., acetone containing DMSO-HCl).

-

Chloroacetone is added to the reaction mixture.

-

The mixture is allowed to react, likely with stirring, for a duration sufficient to complete the reaction, which can be monitored by thin-layer chromatography.

-

Upon completion, the product is isolated from the reaction mixture. This may involve neutralization, extraction, and purification steps such as recrystallization to yield N,4-dimethyl-1,3-thiazol-2-amine, often as its hydrochloride salt.

-

Diagram 1: Synthetic Workflow for N,4-dimethyl-1,3-thiazol-2-amine

References

An In-depth Technical Guide to the Physicochemical Properties of N,4-dimethyl-1,3-thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of N,4-dimethyl-1,3-thiazol-2-amine, a heterocyclic compound of interest in medicinal chemistry. This document compiles available data on its chemical and physical characteristics, outlines detailed experimental protocols for their determination, and discusses its synthesis and potential biological significance.

Core Physicochemical Properties

N,4-dimethyl-1,3-thiazol-2-amine, with the CAS number 2161-68-4, possesses a molecular formula of C₅H₈N₂S and a molecular weight of 128.2 g/mol . While extensive experimental data for this specific compound is limited in publicly available literature, a summary of known and predicted properties is presented below.

Table 1: Summary of Physicochemical Data for N,4-dimethyl-1,3-thiazol-2-amine

| Property | Value | Data Type |

| Molecular Formula | C₅H₈N₂S | - |

| Molecular Weight | 128.2 g/mol | - |

| CAS Number | 2161-68-4 | - |

| Melting Point | 34.63 °C | Predicted |

| Boiling Point | ~199.1 °C at 760 mmHg | Predicted |

| Solubility | Data not available | - |

| pKa | Data not available | - |

| LogP | Data not available | - |

Experimental Protocols for Physicochemical Characterization

The following sections detail standardized experimental procedures that can be employed to determine the key physicochemical properties of N,4-dimethyl-1,3-thiazol-2-amine.

The melting point of a solid is a crucial indicator of its purity. For a compound with a predicted low melting point, the capillary method using a melting point apparatus is suitable.

Protocol:

-

Sample Preparation: A small, dry sample of N,4-dimethyl-1,3-thiazol-2-amine is finely powdered.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample to collect a small amount of material. The tube is then inverted and tapped gently to pack the sample into the sealed end, to a height of 2-3 mm.[1]

-

Measurement: The loaded capillary tube is placed in a melting point apparatus. The temperature is raised at a steady rate until it is approximately 15-20°C below the expected melting point. The heating rate is then reduced to about 1-2°C per minute.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range, and the temperature at which the entire sample becomes liquid is the end of the range.[1] For pure compounds, this range is typically narrow (0.5-1.0°C).

Given that only small quantities of a research compound may be available, a microscale boiling point determination is often preferred.

Protocol:

-

Apparatus Setup: A small amount of the liquid sample (approximately 0.5 mL) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube containing the sample.

-

Heating: The assembly is heated in a Thiele tube or a melting point apparatus.[2][3]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. The heating is continued until the bubbling is continuous and rapid.

-

Data Recording: The apparatus is then allowed to cool slowly. The boiling point is the temperature at which the bubbling ceases and the liquid begins to be drawn into the capillary tube.[3]

The shake-flask method is a standard procedure for determining the solubility of a compound in various solvents.

Protocol:

-

Sample Preparation: An excess amount of solid N,4-dimethyl-1,3-thiazol-2-amine is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a vial.

-

Equilibration: The vials are sealed and agitated in a constant temperature bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: After equilibration, the suspension is allowed to settle. An aliquot of the supernatant is carefully removed, filtered through a 0.22 µm filter to remove any undissolved solid, and then diluted.

-

Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), against a calibration curve of known concentrations.

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For an amine, it refers to the pKa of its conjugate acid. Potentiometric titration is a common and accurate method for its determination.[4][5]

Protocol:

-

Solution Preparation: A precise amount of N,4-dimethyl-1,3-thiazol-2-amine is dissolved in a suitable solvent, typically a water-methanol mixture, to a known concentration (e.g., 1 mM).[6] The solution's ionic strength is kept constant by adding a neutral salt like KCl.[7]

-

Titration: The solution is placed in a thermostatted vessel and titrated with a standardized solution of a strong acid (e.g., HCl).

-

pH Measurement: The pH of the solution is measured using a calibrated pH electrode after each incremental addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve.[7]

The partition coefficient (LogP) between octanol and water is a key indicator of a compound's lipophilicity. The reverse-phase HPLC method is a rapid and reliable alternative to the traditional shake-flask method.[8][9]

Protocol:

-

Calibration: A series of standard compounds with known LogP values are injected into a reverse-phase HPLC system (e.g., C18 column). The retention times (t_R) are recorded. A calibration curve is generated by plotting the known LogP values against the logarithm of the capacity factor (log k'), where k' = (t_R - t_0) / t_0 (t_0 is the dead time).[9]

-

Sample Analysis: A solution of N,4-dimethyl-1,3-thiazol-2-amine is injected into the same HPLC system under identical conditions.

-

LogP Calculation: The retention time of the compound is measured, and its log k' is calculated. The LogP value is then determined by interpolating from the calibration curve.

Synthesis and Characterization

A plausible synthetic route for N,4-dimethyl-1,3-thiazol-2-amine involves a two-step process: the Hantzsch thiazole synthesis to form the 2-amino-4-methylthiazole core, followed by N-methylation.

This classic method involves the reaction of an α-haloketone with a thioamide.[10][11][12]

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirrer, thiourea (1 mole equivalent) is dissolved in water or ethanol.[13]

-

Addition of α-haloketone: Chloroacetone (1 mole equivalent) is added dropwise to the thiourea solution. An exothermic reaction may occur.[13]

-

Reaction: The mixture is heated to reflux for a specified period (e.g., 2 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After cooling, the reaction mixture is made basic with a solution of sodium hydroxide. The product, 2-amino-4-methylthiazole, can then be extracted with an organic solvent like ether. The organic layers are combined, dried, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation or recrystallization.[13]

Caption: Hantzsch synthesis of 2-amino-4-methylthiazole.

The final step is the methylation of the primary amine on the thiazole ring.

Protocol:

-

Reaction Setup: 2-amino-4-methylthiazole is dissolved in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile in a round-bottom flask.

-

Addition of Base and Methylating Agent: A suitable base (e.g., sodium hydride or potassium carbonate) is added to the solution, followed by the dropwise addition of a methylating agent like methyl iodide.

-

Reaction: The reaction mixture is stirred at room temperature or gently heated until the reaction is complete, as monitored by TLC.

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The crude N,4-dimethyl-1,3-thiazol-2-amine can be purified by column chromatography.

Caption: N-methylation of the precursor to yield the final product.

Potential Biological Activity and Signaling Pathways

Many thiazole derivatives have been shown to exhibit anti-inflammatory properties. The proposed mechanism often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chymist.com [chymist.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. enamine.net [enamine.net]

- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. How to Evaluate Lipophilicity Rapidly? The Significance of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 10. chemhelpasap.com [chemhelpasap.com]

- 11. benchchem.com [benchchem.com]

- 12. synarchive.com [synarchive.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]

- 15. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. jocpr.com [jocpr.com]

"N,4-dimethyl-1,3-thiazol-2-amine safety and handling"

An In-depth Technical Guide to the Safety and Handling of N,4-dimethyl-1,3-thiazol-2-amine

This guide provides comprehensive safety and handling information for N,4-dimethyl-1,3-thiazol-2-amine (CAS No: 2161-68-4), intended for researchers, scientists, and professionals in drug development. The following sections detail the hazard classifications, physical and chemical properties, safe handling procedures, personal protective equipment, and emergency protocols.

Hazard Identification and Classification

N,4-dimethyl-1,3-thiazol-2-amine is classified as hazardous. The primary routes of exposure are ingestion and skin contact, and it is also noted for its environmental toxicity.

GHS Classification:

-

Acute Toxicity, Oral (Category 4)

-

Skin Irritation (Category 2)

-

Short-term (acute) aquatic hazard (Category 1)

Signal Word: Warning

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H400: Very toxic to aquatic life.

Quantitative Data Summary

Due to the limited availability of a comprehensive public safety data sheet specifically for N,4-dimethyl-1,3-thiazol-2-amine, a complete quantitative data summary is not available. The information below is based on the GHS classifications from available sources.

| Property | Value | Source(s) |

| Molecular Formula | C5H8N2S | [1] |

| Molecular Weight | 128.19 g/mol | [1] |

| GHS Hazard Class | Acute toxicity, Oral (Category 4) | |

| Skin irritation (Category 2) | ||

| Acute aquatic hazard (Category 1) | ||

| Hazard Statements | H302, H315, H400 |

Physical and Chemical Properties

Detailed experimental data on the physical and chemical properties of N,4-dimethyl-1,3-thiazol-2-amine are not extensively reported in publicly available literature. The hydrochloride salt of the compound is noted to have a melting point of 226-228 °C.

Experimental Protocols

Detailed experimental protocols for the safety and toxicological assessment of N,4-dimethyl-1,3-thiazol-2-amine are not publicly available. The hazard classifications are based on data submitted to regulatory bodies.

Safe Handling and Storage Procedures

Adherence to proper handling and storage protocols is crucial for maintaining a safe laboratory environment.

Handling:

-

Ventilation: Handle in a well-ventilated area. The use of a chemical fume hood is recommended.

-

Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area. Contaminated clothing should be removed and washed before reuse.

-

Contact Avoidance: Avoid contact with skin and eyes. Prevent the formation of dust and aerosols.

Storage:

-

Container: Keep in a tightly closed, properly labeled container.

-

Conditions: Store in a cool, dry, and well-ventilated place.

-

Incompatibilities: Keep away from strong oxidizing agents.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is essential to minimize exposure.

| PPE Category | Item | Standard/Specification |

| Eye and Face Protection | Safety goggles or face shield | ANSI Z87.1 compliant or European Standard EN166 |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | Inspect gloves before use. Dispose of contaminated gloves properly. |

| Body Protection | Laboratory coat | Long-sleeved to protect skin and personal clothing. |

| Respiratory Protection | NIOSH-approved respirator | Required if ventilation is inadequate or when handling powders to prevent inhalation. |

Emergency and First Aid Procedures

Immediate and appropriate action is critical in the event of an emergency.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention if irritation persists.

-

Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, get medical advice.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If symptoms persist, seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. Call a POISON CENTER or doctor if you feel unwell.

Spill Response: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. For large spills, evacuate the area and follow emergency procedures. Avoid allowing the substance to enter drains to prevent environmental contamination.

Disposal Considerations

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Visualized Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of N,4-dimethyl-1,3-thiazol-2-amine.

Caption: Workflow for the safe handling of N,4-dimethyl-1,3-thiazol-2-amine.

References

An In-depth Technical Guide on the Solubility of N,4-dimethyl-1,3-thiazol-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,4-dimethyl-1,3-thiazol-2-amine is a heterocyclic amine of interest in medicinal chemistry and drug discovery. A critical physicochemical parameter influencing its utility is its solubility in various solvent systems, which directly impacts its formulation, bioavailability, and performance in biological assays. This technical guide provides a comprehensive overview of the predicted solubility of N,4-dimethyl-1,3-thiazol-2-amine based on the known properties of structurally related 2-aminothiazole derivatives. Due to the absence of specific quantitative solubility data in publicly available literature, this document also furnishes a detailed experimental protocol for the systematic determination of its solubility. Furthermore, a logical workflow for solubility assessment is presented visually to guide researchers in this endeavor.

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. N,4-dimethyl-1,3-thiazol-2-amine, a member of this class, possesses structural features that suggest its potential as a building block in the synthesis of novel therapeutic agents. Understanding its solubility profile is a fundamental prerequisite for its advancement in any research and development pipeline. This guide aims to bridge the current information gap by providing a predictive solubility profile and a robust experimental framework for its quantitative measurement.

Predicted Solubility Profile of N,4-dimethyl-1,3-thiazol-2-amine

While specific experimental data for N,4-dimethyl-1,3-thiazol-2-amine is not available, a qualitative solubility profile can be inferred from the behavior of analogous 2-aminothiazole compounds. Generally, these molecules exhibit low solubility in non-polar, aliphatic solvents and higher solubility in polar organic solvents. Aqueous solubility is expected to be limited and highly dependent on pH.

Table 1: Predicted Qualitative Solubility of N,4-dimethyl-1,3-thiazol-2-amine in Common Laboratory Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale / Notes |

| Water (neutral pH) | Protic, Polar | Low / Sparingly Soluble | The heterocyclic amine structure provides some polarity, but the overall molecule is not sufficiently polar for high aqueous solubility. |

| Aqueous Acid (e.g., 0.1 M HCl) | Protic, Polar, Acidic | Soluble | The basic 2-amino group and the thiazole nitrogen can be protonated, forming a more soluble salt. |

| Aqueous Base (e.g., 0.1 M NaOH) | Protic, Polar, Basic | Low / Sparingly Soluble | In basic conditions, the amine remains in its neutral, less soluble form. |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Soluble | DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic compounds. It is a common choice for creating stock solutions for biological assays. |

| N,N-Dimethylformamide (DMF) | Aprotic, Polar | Soluble | Similar to DMSO, DMF is an effective polar aprotic solvent for many organic molecules. |

| Ethanol | Protic, Polar | Moderately Soluble | The polarity of ethanol allows for favorable interactions, though solubility may be less than in DMSO or DMF. |

| Methanol | Protic, Polar | Moderately Soluble | Similar in properties to ethanol, methanol is expected to be a reasonably good solvent for this compound. |

| Acetonitrile | Aprotic, Polar | Sparingly to Moderately Soluble | A less polar solvent than DMSO or alcohols, which may result in lower solubility. |

| Dichloromethane (DCM) | Aprotic, Non-polar | Sparingly Soluble | The limited polarity of DCM suggests it will not be an effective solvent. |

| Hexane | Aprotic, Non-polar | Insoluble | As a non-polar aliphatic solvent, hexane is unlikely to dissolve the polar N,4-dimethyl-1,3-thiazol-2-amine. |

Disclaimer: The data presented in this table is predictive and based on the general characteristics of 2-aminothiazole derivatives. Experimental verification is essential.

Experimental Protocol for Quantitative Solubility Determination

The following protocol details the widely accepted shake-flask method for determining the thermodynamic solubility of a compound. This method is considered the gold standard for its reliability.

3.1. Materials and Equipment

-

N,4-dimethyl-1,3-thiazol-2-amine (high purity solid)

-

Selected solvents (analytical or HPLC grade)

-

Analytical balance (readability ± 0.01 mg)

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature incubator or water bath

-

Centrifuge

-

Calibrated pH meter (for aqueous solutions)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another validated analytical method for quantification.

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE, selected for solvent compatibility)

-

Volumetric flasks and pipettes

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid N,4-dimethyl-1,3-thiazol-2-amine to a series of vials (a separate vial for each solvent to be tested). An amount that is visibly in excess of what might dissolve is recommended to ensure saturation.

-

Add a precise volume of the desired solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25 °C).

-

Shake the vials at a constant speed for a sufficient duration to allow the system to reach equilibrium. A period of 24 to 48 hours is typically recommended.[1]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

-

To ensure complete removal of undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant from each vial using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining particulate matter.

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a pre-validated HPLC method or another appropriate quantitative technique.

-

Prepare a calibration curve using standard solutions of N,4-dimethyl-1,3-thiazol-2-amine of known concentrations.

-

Determine the concentration of the compound in the diluted samples by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated supernatant by accounting for the dilution factor. The resulting value represents the solubility of the compound in that solvent at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of a new chemical entity like N,4-dimethyl-1,3-thiazol-2-amine.

References

Synthesis of N,4-dimethyl-1,3-thiazol-2-amine: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory synthesis of N,4-dimethyl-1,3-thiazol-2-amine, a substituted aminothiazole derivative. The synthesis is based on the well-established Hantzsch thiazole synthesis, a versatile and widely used method for the preparation of this class of heterocyclic compounds.[1][2][3] Thiazole derivatives are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds and approved pharmaceuticals, exhibiting antimicrobial, anti-inflammatory, and anticancer activities.[1][4]

Overview of the Synthesis

The synthesis of N,4-dimethyl-1,3-thiazol-2-amine is achieved through the condensation reaction between an α-haloketone and a substituted thiourea in a suitable solvent. This reaction, known as the Hantzsch thiazole synthesis, proceeds via a nucleophilic attack of the sulfur atom of the thiourea on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the thiazole ring.[2][5]

Experimental Protocol

This protocol is adapted from general procedures for the Hantzsch synthesis of 2-aminothiazole derivatives.[2][4][6]

Materials and Reagents:

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| Chloroacetone | C₃H₅ClO | 92.52 | (To be calculated) | (To be calculated) |

| N-methylthiourea | C₂H₆N₂S | 90.15 | (To be calculated) | (To be calculated) |

| Ethanol | C₂H₅OH | 46.07 | (To be determined) | - |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | (As needed) | - |

| Deionized Water | H₂O | 18.02 | (As needed) | - |

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Büchner funnel and flask

-

Standard laboratory glassware

-

Thin Layer Chromatography (TLC) apparatus

-

Melting point apparatus

-

NMR spectrometer

-

Mass spectrometer

-

IR spectrometer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve N-methylthiourea (1.0 eq) in ethanol.

-

Addition of α-Haloketone: To the stirring solution, add chloroacetone (1.0 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Isolation of Product: The resulting precipitate is collected by vacuum filtration through a Büchner funnel. Wash the solid with cold deionized water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield N,4-dimethyl-1,3-thiazol-2-amine as a solid.

-

Characterization: The structure and purity of the final compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy, and its melting point should be determined.

Visualizing the Workflow

The experimental workflow for the synthesis of N,4-dimethyl-1,3-thiazol-2-amine can be visualized as follows:

Caption: Experimental workflow for the synthesis of N,4-dimethyl-1,3-thiazol-2-amine.

Signaling Pathways and Biological Relevance

While specific signaling pathway interactions for N,4-dimethyl-1,3-thiazol-2-amine are not extensively documented, the 2-aminothiazole scaffold is a well-known pharmacophore present in numerous compounds with diverse biological activities. These compounds are known to interact with a variety of biological targets. For instance, some 2-aminothiazole derivatives have been investigated as inhibitors of enzymes such as kinases, which are crucial components of intracellular signaling pathways regulating cell growth, proliferation, and differentiation.

The general mechanism of the Hantzsch thiazole synthesis can be depicted as follows:

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Safety and Handling

-

Chloroacetone is a lachrymator and is toxic. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.

-

N-methylthiourea is harmful if swallowed and is a suspected mutagen. Handle with care and appropriate PPE.

-

Ethanol is a flammable liquid. Avoid open flames and ensure proper ventilation.

-

Standard laboratory safety procedures should be followed at all times.

This protocol provides a foundational method for the synthesis of N,4-dimethyl-1,3-thiazol-2-amine. Optimization of reaction conditions, such as solvent, temperature, and reaction time, may be necessary to achieve higher yields and purity.

References

- 1. benchchem.com [benchchem.com]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. synarchive.com [synarchive.com]

- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. 2-Amino-4-methylthiazole synthesis - chemicalbook [chemicalbook.com]

Application Notes and Protocols for N,4-dimethyl-1,3-thiazol-2-amine in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

N,4-dimethyl-1,3-thiazol-2-amine belongs to the 2-aminothiazole class of heterocyclic compounds, a scaffold recognized as a "privileged structure" in medicinal chemistry. This designation highlights its ability to bind to a variety of biological targets, making it a versatile template for the development of novel therapeutic agents. The 2-aminothiazole core is present in several approved drugs, demonstrating its clinical significance. Derivatives of this scaffold have shown a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document provides an overview of the potential applications of N,4-dimethyl-1,3-thiazol-2-amine in medicinal chemistry, based on the activities of structurally related compounds, and includes detailed protocols for its synthesis and hypothetical biological evaluation.

Potential Therapeutic Applications

While specific biological data for N,4-dimethyl-1,3-thiazol-2-amine is limited in publicly available literature, the extensive research on its analogues, particularly N,4-diaryl-1,3-thiazol-2-amines, suggests several promising therapeutic avenues.

Anticancer Activity

Numerous studies have demonstrated the potent antiproliferative effects of N,4-disubstituted-1,3-thiazol-2-amine derivatives against various cancer cell lines. A key mechanism of action identified for some of these compounds is the inhibition of tubulin polymerization.[1] By binding to the colchicine site on tubulin, these molecules disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Antimicrobial Activity

The 2-aminothiazole scaffold is a common feature in compounds exhibiting antibacterial and antifungal properties. The specific substitution pattern on the thiazole ring and the amine group plays a crucial role in determining the spectrum and potency of antimicrobial activity.

Anti-inflammatory Activity

Derivatives of N,4-diaryl-1,3-thiazol-2-amines have been investigated as inhibitors of key enzymes in the eicosanoid metabolism pathway, such as 5-lipoxygenase (5-LO) and cyclooxygenases (COX-1 and COX-2).[2] These enzymes are involved in the production of pro-inflammatory mediators like leukotrienes and prostaglandins. Inhibition of these pathways presents a promising strategy for the treatment of inflammatory diseases.

Quantitative Data for N,4-disubstituted-1,3-thiazol-2-amine Analogues

The following table summarizes the in vitro antiproliferative activity of selected N,4-diaryl-1,3-thiazol-2-amine derivatives against various human cancer cell lines. It is important to note that these values are for analogue compounds and serve as an indicator of the potential potency of N,4-dimethyl-1,3-thiazol-2-amine.

| Compound | Cell Line | IC50 (µM) | Reference |

| N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | SGC-7901 | 0.36 | [1] |

| MGC-803 | 0.86 | [1] | |

| Bcap-37 | 0.54 | [1] |

Experimental Protocols

Protocol 1: Synthesis of N,4-dimethyl-1,3-thiazol-2-amine via Hantzsch Thiazole Synthesis

This protocol describes a plausible method for the synthesis of N,4-dimethyl-1,3-thiazol-2-amine based on the well-established Hantzsch thiazole synthesis. The reaction involves the condensation of an α-haloketone with a thiourea derivative.

Materials:

-

1-chlorobutan-2-one

-

N-methylthiourea

-

Ethanol

-

Sodium bicarbonate

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer with heating plate

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-methylthiourea (1 equivalent) in ethanol.

-

To this solution, add 1-chlorobutan-2-one (1 equivalent).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure N,4-dimethyl-1,3-thiazol-2-amine.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis workflow for N,4-dimethyl-1,3-thiazol-2-amine.

Protocol 2: In Vitro Antiproliferative Assay (MTT Assay)

This protocol describes a general method for evaluating the cytotoxic effects of N,4-dimethyl-1,3-thiazol-2-amine on a cancer cell line.

Materials:

-

Human cancer cell line (e.g., MCF-7, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

N,4-dimethyl-1,3-thiazol-2-amine (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

CO₂ incubator

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Prepare serial dilutions of N,4-dimethyl-1,3-thiazol-2-amine in complete growth medium. The final concentration of DMSO should not exceed 0.1%.

-

Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Postulated Mechanism of Action: Tubulin Polymerization Inhibition

Based on the activity of its diaryl derivatives, a plausible mechanism of action for the anticancer effects of N,4-dimethyl-1,3-thiazol-2-amine is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.

Hypothesized signaling pathway for anticancer activity.

Conclusion

N,4-dimethyl-1,3-thiazol-2-amine represents a promising starting point for medicinal chemistry campaigns due to the well-documented and diverse biological activities of the 2-aminothiazole scaffold. While further investigation is required to elucidate the specific biological profile of this particular compound, the established anticancer, antimicrobial, and anti-inflammatory potential of its derivatives provides a strong rationale for its synthesis and evaluation. The protocols outlined in this document offer a practical framework for researchers to begin exploring the therapeutic potential of N,4-dimethyl-1,3-thiazol-2-amine and its future analogues.

References

Application Notes and Protocols for N,4-dimethyl-1,3-thiazol-2-amine as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of N,4-dimethyl-1,3-thiazol-2-amine as a versatile chemical intermediate in the synthesis of diverse molecular entities, particularly for applications in drug discovery and medicinal chemistry. The 2-aminothiazole scaffold is a privileged structure found in numerous biologically active compounds. This document offers detailed experimental protocols for key transformations, quantitative data for representative reactions, and visualizations of synthetic pathways and potential biological mechanisms.

Introduction

N,4-dimethyl-1,3-thiazol-2-amine is a valuable building block for the synthesis of a wide array of substituted thiazole derivatives. The presence of a nucleophilic amino group and an aromatic thiazole ring allows for various chemical modifications, making it an attractive starting material for generating compound libraries for high-throughput screening. Derivatives of 2-aminothiazoles have demonstrated a broad spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory effects.[1][2][3][4][5][6][7][8]

Chemical Properties and Reactivity

The chemical reactivity of N,4-dimethyl-1,3-thiazol-2-amine is primarily centered around the exocyclic amino group. This primary amine can readily undergo a variety of chemical transformations, including N-alkylation, acylation, sulfonylation, and reaction with isocyanates to form ureas. These reactions allow for the introduction of diverse functional groups and the exploration of structure-activity relationships (SAR) in drug design.

Key Synthetic Transformations and Experimental Protocols

The following sections detail generalized protocols for common reactions using N,4-dimethyl-1,3-thiazol-2-amine as the starting material. These protocols are based on established methods for similar 2-aminothiazole derivatives and may require optimization for specific substrates and scales.

Protocol 1: N-Alkylation of N,4-dimethyl-1,3-thiazol-2-amine

N-alkylation introduces alkyl groups onto the amino moiety, which can influence the lipophilicity, steric profile, and biological activity of the resulting molecule.[1][9][10]

Reaction Scheme:

Materials:

-

N,4-dimethyl-1,3-thiazol-2-amine

-

Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.0 - 1.2 equivalents)

-

Anhydrous solvent (e.g., Acetonitrile, DMF, Acetone)

-

Non-nucleophilic base (e.g., K₂CO₃, NaH, DIPEA) (1.5 - 2.0 equivalents)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser (if heating is required)

Procedure:

-

In a clean, dry round-bottom flask, dissolve N,4-dimethyl-1,3-thiazol-2-amine (1 equivalent) in the chosen anhydrous solvent.

-

Add the non-nucleophilic base to the solution.

-

To the stirred suspension, add the alkyl halide dropwise at room temperature.

-

Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a solid base was used, filter the mixture to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

-

Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).[1][11]

Quantitative Data for Representative N-Alkylation Reactions:

| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzyl bromide | K₂CO₃ | Acetonitrile | Reflux | 4 - 8 | 75 - 85 |

| Methyl iodide | NaH | DMF | Room Temp | 2 - 4 | 80 - 90 |

| Ethyl bromoacetate | DIPEA | DMF | 60 | 6 - 12 | 70 - 80 |

Note: The data presented are typical for analogous 2-aminothiazole alkylations and may vary for N,4-dimethyl-1,3-thiazol-2-amine.

Protocol 2: N-Acylation of N,4-dimethyl-1,3-thiazol-2-amine (Amide Formation)

N-acylation with acid chlorides or anhydrides yields the corresponding amides, which are important functional groups in many bioactive molecules.[12][13]

Reaction Scheme:

Materials:

-

N,4-dimethyl-1,3-thiazol-2-amine

-

Acid chloride or anhydride (e.g., benzoyl chloride, acetic anhydride) (1.0 - 1.1 equivalents)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Base (e.g., Triethylamine (TEA), Pyridine) (1.5 - 2.0 equivalents)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

Procedure:

-

Dissolve N,4-dimethyl-1,3-thiazol-2-amine (1 equivalent) and the base in the anhydrous solvent in a round-bottom flask, and cool the mixture in an ice bath.

-

Add the acid chloride or anhydride dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with water and saturated sodium bicarbonate solution.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Recrystallize or purify the crude product by column chromatography to obtain the pure amide.

-

Characterize the product using spectroscopic techniques.[14]

Quantitative Data for Representative N-Acylation Reactions:

| Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Benzoyl chloride | Triethylamine | DCM | 0 to RT | 4 | 85 - 95 |

| Acetic anhydride | Pyridine | THF | Room Temp | 2 | 90 - 98 |

| 4-Nitrobenzoyl chloride | Triethylamine | DCM | 0 to RT | 6 | 80 - 90 |

Note: The data presented are typical for analogous 2-aminothiazole acylations and may vary for N,4-dimethyl-1,3-thiazol-2-amine.

Protocol 3: Synthesis of Ureas from N,4-dimethyl-1,3-thiazol-2-amine

The reaction with isocyanates provides a straightforward method for the synthesis of N,N'-substituted ureas, which are prevalent in kinase inhibitors.[2][15][16][17][18]

Reaction Scheme: ``` N,4-dimethyl-1,3-thiazol-2-amine + R-NCO -> N-(alkyl/aryl)-N'-(4-methylthiazol-2-yl)-N'-methylurea (where R is an alkyl or aryl group)

N,4-dimethyl-1,3-thiazol-2-amine + R-SO₂Cl -> N-(4-methylthiazol-2-yl)-N-methyl-R-sulfonamide (where R is an alkyl or aryl group)

Caption: Synthetic derivatization of N,4-dimethyl-1,3-thiazol-2-amine.

Hypothetical Signaling Pathway Inhibition

Derivatives of 2-aminothiazoles have been identified as potent inhibitors of various protein kinases, which are crucial in cancer cell signaling. [4][6][7][8]The diagram below illustrates a simplified, hypothetical signaling pathway that could be targeted by a kinase inhibitor derived from N,4-dimethyl-1,3-thiazol-2-amine.

Caption: Hypothetical inhibition of a kinase signaling pathway.

Biological Applications and Future Directions

The derivatives synthesized from N,4-dimethyl-1,3-thiazol-2-amine are candidates for a variety of biological assays. Given the known activities of the 2-aminothiazole scaffold, these compounds should be screened for:

-

Anticancer Activity: Against a panel of cancer cell lines to determine their cytotoxic and antiproliferative effects. [2][5]* Kinase Inhibition: In enzymatic assays against a panel of relevant kinases (e.g., Src, ROCK, CDKs) to identify potential targeted therapies. [4][6][7][8]* Antimicrobial Activity: Against various strains of bacteria and fungi to discover new anti-infective agents. [3]* Anti-inflammatory Activity: In cellular assays to assess their ability to modulate inflammatory pathways.

The versatility of N,4-dimethyl-1,3-thiazol-2-amine as a chemical intermediate, coupled with the proven biological relevance of the 2-aminothiazole core, makes it a highly valuable tool for researchers in the field of drug discovery and development. The protocols and data provided herein serve as a guide for the synthesis and exploration of novel bioactive molecules based on this promising scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. asianpubs.org [asianpubs.org]

- 3. Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. benchchem.com [benchchem.com]

- 10. Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]

- 17. US5925762A - Practical synthesis of urea derivatives - Google Patents [patents.google.com]

- 18. N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents: Exploration of the Reaction Scope for the Synthesis of Ureas, Hydantoins, Carbamates, Thiocarbamates, and Oxazolidinones [organic-chemistry.org]

Application Notes and Protocols: Derivatization of N,4-dimethyl-1,3-thiazol-2-amine for Bioassays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][2] The N,4-dimethyl-1,3-thiazol-2-amine scaffold serves as a valuable starting point for the synthesis of novel bioactive molecules. Derivatization of this core structure allows for the exploration of structure-activity relationships (SAR) and the development of potent and selective therapeutic agents. These application notes provide detailed protocols for the derivatization of N,4-dimethyl-1,3-thiazol-2-amine and subsequent evaluation of the synthesized derivatives in relevant bioassays.

Derivatization Strategies

The primary site for derivatization on N,4-dimethyl-1,3-thiazol-2-amine is the exocyclic amino group, which can readily undergo various chemical transformations to introduce diverse functionalities. A common strategy involves the reaction of the parent amine with different electrophilic reagents to form amides, sulfonamides, or ureas.

General Workflow for Derivatization and Bioassay

Caption: General workflow from starting material to lead compound identification.

Experimental Protocols

Protocol 1: Synthesis of N-(4,5-dimethylthiazol-2-yl)acetamide Derivatives

This protocol describes a general method for the acylation of N,4-dimethyl-1,3-thiazol-2-amine with various acid chlorides.

Materials:

-

N,4-dimethyl-1,3-thiazol-2-amine

-

Substituted acid chlorides (e.g., acetyl chloride, benzoyl chloride)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Dissolve N,4-dimethyl-1,3-thiazol-2-amine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.2 eq) to the solution.

-

Slowly add the desired acid chloride (1.1 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated sodium bicarbonate solution.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-